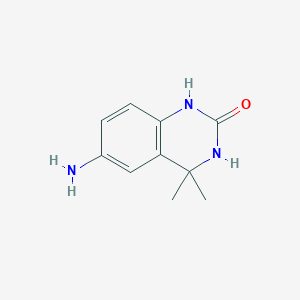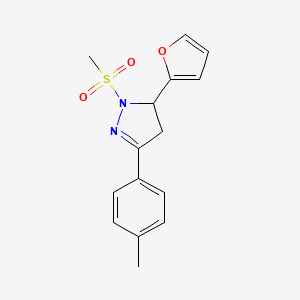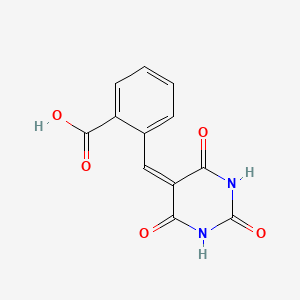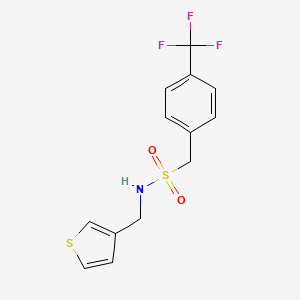
6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one derivatives often involves multistep chemical reactions, starting from simple precursors. For instance, the condensation of 6-amino-1,3-dimethyluracil with substituted benzaldehydes followed by cyclization with sodium azide and other reactants can yield dihydroquinazolin-4-ones. These syntheses are confirmed by spectroscopic methods like FTIR and NMR, showcasing the compound's formation and structure (H. Al-Adhami & S. Al-Majidi, 2021).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Functionalization : Gromachevskaya et al. (2013, 2017) explored the synthesis of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines, including derivatives related to 6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one. These studies describe the reaction processes and the impact of different substituents on the chemical structure and properties of the resulting compounds (Gromachevskaya et al., 2013), (Gromachevskaya et al., 2017).
Catalyst-Free Synthesis : Ramana et al. (2016) presented a catalyst-free method to synthesize functionalized 3,4-dihydroquinazolin-2(1H)-ones, highlighting an environmentally friendly approach (Ramana et al., 2016).
Biological and Medicinal Applications
Antimicrobial and Antioxidant Activities : Al-Adhami and Al-Majidi (2021) studied the antimicrobial and antioxidant activities of derivatives based on 6-Amino-1,3-dimethyluracil, which is structurally related to the quinazolinone compound (Al-Adhami & Al-Majidi, 2021).
Anticonvulsant and Antimicrobial Properties : Rajasekaran et al. (2013) synthesized novel derivatives of 3,4-dihydroquinazolin-2(1H)-ones and evaluated their anticonvulsant and antimicrobial activities (Rajasekaran et al., 2013).
Antitumor Activity : Forsch et al. (2002) and Xiong et al. (2022) investigated the antitumor activity of certain quinazoline derivatives, demonstrating their potential in cancer treatment (Forsch et al., 2002), (Xiong et al., 2022).
Anti-Inflammatory Properties : Prajapat and Talesara (2016) synthesized and screened compounds for anti-inflammatory activity, revealing the potential of 3,4-dihydroquinazolin-2(1H)-one derivatives in treating inflammation (Prajapat & Talesara, 2016).
Antibacterial Activity : Arrahman et al. (2016) conducted a study on the antibacterial activity of a 3,4-dihydroquinazolin-4-one derivative, although their findings were negative (Arrahman et al., 2016).
properties
IUPAC Name |
6-amino-4,4-dimethyl-1,3-dihydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-10(2)7-5-6(11)3-4-8(7)12-9(14)13-10/h3-5H,11H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCHNIOTAHZTBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)N)NC(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2492542.png)
![4-(6-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2492543.png)
![2,4-dichloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2492544.png)
![[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-phenylcarbamate](/img/structure/B2492545.png)
![3-(2-fluorophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492548.png)

![2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2492551.png)
![[Ethyl(naphthalen-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2492552.png)
![6-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2492555.png)
![[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 2-chlorobenzoate](/img/structure/B2492556.png)
![3-(4-fluorophenyl)-5-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole](/img/structure/B2492557.png)


